3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Overview
Description
“3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a 3-fluorophenyl group. Additionally, the pyrrolidine ring itself is 2,2-dimethyl substituted, meaning there are methyl groups (-CH3) attached to the 2-position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which introduces elements of cyclic structure and potential for interesting chemical reactivity. The fluorine atom on the phenyl ring is an electron-withdrawing group, which would impact the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions typical of amines and cyclic compounds. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impact its polarity, and the pyrrolidine ring could influence its shape and conformation .Scientific Research Applications
Fluorinated Pyridines as NMR Indicators
Research by Amrollahi (2014) focused on synthesizing fluorinated pyridines, including derivatives related to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine, to serve as 19F NMR pH indicators. These compounds exhibited significant shifts in 19F chemical shift in response to pH changes, making them useful for NMR-based pH monitoring (Amrollahi, 2014).
Anticoccidial Agents
Qian et al. (2006) synthesized and evaluated 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, chemically related to this compound, as potential anticoccidial agents. These compounds demonstrated promising inhibitory effects against Eimeria tenella PKG, a cGMP-dependent protein kinase, in anticoccidial assays (Qian et al., 2006).
Fluoroionophore for Aluminum Sensing
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, which serves as a selective sensor for Al(3+). This fluoroionophore uses internal charge transfer for detection and exhibits both ratiometric and colorimetric changes upon Al(3+) binding (Maity & Govindaraju, 2010).
Synthesis and Characterization of Heterocycle Molecules
Murthy et al. (2017) synthesized and characterized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a molecule related to this compound. This study included an examination of the molecule's stability, reactivity, and potential applications in non-linear optics and as an anti-cancerous drug (Murthy et al., 2017).
Anticonvulsant Activity of N-Mannich Bases
Kamiński et al. (2013) synthesized derivatives of pyrrolidine diones, which are structurally related to this compound, to evaluate their anticonvulsant activity. They found significant protection against electrically induced seizures, indicating potential use in treating epilepsy (Kamiński et al., 2013).
Fluorescent Chemosensor for Iron Ions
Maity et al. (2018) created fluorescent chemosensors based on pyrrolo[3,4-c]pyridine for detecting Fe3+/Fe2+ ions. This research highlights the utility of these compounds, including those related to this compound, in biological and environmental sensing applications (Maity et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
A related compound, 3-fluorophenmetrazine, acts as a norepinephrine–dopamine releasing agent with ec 50 values of 30 nm and 43 nm, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC 50 value of 2558 nM .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
A related compound, 3-fluorophenmetrazine, inhibits uptake mediated by dopamine transporters and norepinephrine transporters in hek293 cells with potencies comparable to cocaine (ic 50 values <25 μM), but with less potent effects at serotonin transporters (IC 50 values >80 μM) .
Result of Action
A related compound, 3-fluorophenmetrazine, is capable of reversing monoamine transporters, particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters, thereby releasing these neurotransmitters from the cytosol into the extracellular space, where they are active .
Action Environment
It’s known that the physicochemical properties of a compound can influence its interaction with the environment .
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUXUJIBUVACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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